7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base can yield the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its biological activity, allowing it to form hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4a,5,6,7,8,8a-Hexahydrochromen-4-one: Lacks the hydroxyl group, resulting in different chemical and biological properties.
7-Hydroxy-4-methylchromen-2-one: Contains a methyl group at the 4-position, altering its reactivity and biological activity.
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: A structurally related compound with different functional groups, leading to distinct applications and properties.
Uniqueness
7-Hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, such as the hydroxyl group and the hexahydrochromen ring system. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12O3 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H12O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h3-4,6-7,9-10H,1-2,5H2 |
InChI Key |
HKEZFLISEHIYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)OC=CC2=O |
Origin of Product |
United States |
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